molecular formula C20H17O2P B3057378 Benzoic acid, 2-(diphenylphosphino)-, methyl ester CAS No. 79932-99-3

Benzoic acid, 2-(diphenylphosphino)-, methyl ester

Cat. No.: B3057378
CAS No.: 79932-99-3
M. Wt: 320.3 g/mol
InChI Key: VWTREAQKLNMBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(diphenylphosphino)-, methyl ester typically involves the esterification of benzoic acid derivatives with diphenylphosphine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a strong acid or base, to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(diphenylphosphino)-, methyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphine oxides, alcohols, and substituted benzoic acid derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-(diphenylphosphino)-: Similar in structure but lacks the ester group.

    Diphenylphosphinobenzoic acid: Contains a carboxylic acid group instead of an ester.

    Diphenylphosphinobenzene: Lacks the carboxyl or ester functionality.

Uniqueness

Benzoic acid, 2-(diphenylphosphino)-, methyl ester is unique due to its ester functionality, which enhances its reactivity and versatility in chemical synthesis. This compound’s ability to participate in a wide range of reactions and form stable complexes with metal centers makes it a preferred choice for chemists seeking to introduce specific functionalities or structural motifs into their target molecules .

Properties

IUPAC Name

methyl 2-diphenylphosphanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17O2P/c1-22-20(21)18-14-8-9-15-19(18)23(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTREAQKLNMBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60548170
Record name Methyl 2-(diphenylphosphanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79932-99-3
Record name Methyl 2-(diphenylphosphanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60548170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diphenylphosphine (0.94 mL, 5.40 mmol, 1 eq) was added to a stirred solution of methyl 2-trifluoromethanesulfonyloxybenzoate (1.531 g, 5.39 mmol, 1 eq), triethylamine (0.85 mL, 6.1 mmol, 1.1 eq) and palladium acetate (0.005 g, 0.02 mmol, 0.004 eq) in degassed MeCN (10 mL) instantly giving a red coloration. The solution was heated at reflux under nitrogen for 17 hours. The blood-red solution was allowed to cool and an aliquot taken for NMR analysis.
Quantity
0.94 mL
Type
reactant
Reaction Step One
Quantity
1.531 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.005 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-(diphenylphosphino)-, methyl ester
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-(diphenylphosphino)-, methyl ester
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 2-(diphenylphosphino)-, methyl ester
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 2-(diphenylphosphino)-, methyl ester
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 2-(diphenylphosphino)-, methyl ester
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 2-(diphenylphosphino)-, methyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.